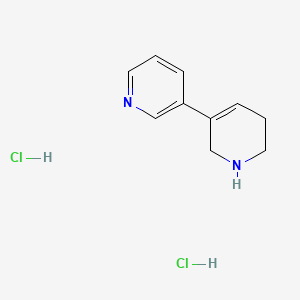

3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

Description

Key Structural Parameters:

The systematic naming follows IUPAC guidelines, where the prime notation distinguishes between the two pyridine-derived rings. The "1',2',5',6'-tetrahydro" descriptor specifies the saturation pattern in the non-aromatic ring, while the "3,3'-bipyridine" component indicates the linkage positions between the rings. X-ray crystallographic studies of analogous compounds reveal chair-like conformations in the tetrahydropyridine ring, with the hydrochloride groups occupying axial positions to minimize steric strain.

Historical Development in Heterocyclic Chemistry

The synthesis of bipyridine derivatives with partial ring saturation emerged as a key area of research following the discovery of nicotine analogs in the mid-20th century. Early work focused on 2,3'-bipyridine systems, such as anabasine, which demonstrated unexpected biological activity. The specific 3,3'-bipyridine configuration gained prominence in the 1990s when researchers at Pfizer identified related structures as potent serotonin receptor modulators.

A pivotal advancement occurred in 2015 with the development of efficient catalytic hydrogenation protocols that enabled selective reduction of specific pyridine rings without over-saturation. This methodological breakthrough facilitated the synthesis of 3-(1,2,5,6-tetrahydropyridin-3-yl)pyridine derivatives through palladium-catalyzed cross-coupling reactions between halogenated pyridines and pre-formed tetrahydropyridine intermediates.

Modern applications leverage the compound’s dual functionality:

- Coordination Chemistry : The aromatic pyridine nitrogen serves as a strong ligand for transition metals, while the tetrahydropyridine nitrogen participates in hydrogen bonding networks.

- Medicinal Chemistry : Structural analogs act as kinase inhibitors and neurotransmitter analogs, though the exact pharmacological profile of this specific derivative remains under investigation.

Recent studies (2020–2025) have explored its use as a template for designing photoactive complexes and asymmetric catalysis precursors. The compound’s ability to adopt multiple protonation states under physiological conditions makes it particularly valuable for studying pH-dependent molecular interactions.

Figure 1 : Conformational analysis of this compound showing (A) chair conformation of the tetrahydropyridine ring and (B) electrostatic potential map highlighting protonation sites.

# Example computational chemistry workflow for conformational analysis

from rdkit import Chem

from rdkit.Chem import AllChem

mol = Chem.MolFromSmiles('C1C=CCC[N+]1C2=CN=CC=C2.Cl.Cl')

AllChem.EmbedMolecule(mol)

AllChem.MMFFOptimizeMolecule(mol)

Code snippet demonstrating molecular modeling of the compound using RDKit.

Properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-3-9(7-11-5-1)10-4-2-6-12-8-10;;/h1,3-5,7,12H,2,6,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWREERVQDWJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method involves the reduction of N-methylpyridinium with borohydride reagents to form 1-methyl-1,2,3,6-tetrahydropyridine . Another approach is the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride reagents for reduction , oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce different tetrahydropyridine compounds.

Scientific Research Applications

3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, tetrahydropyridine derivatives have been shown to affect dopaminergic neurons by blocking mitochondrial complex I, leading to mitochondrial dysfunction . This can result in various cellular effects, including inflammation, oxidative stress, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 3-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride and related compounds:

Key Findings:

Positional Isomerism : The position of the tetrahydropyridinyl group on the pyridine ring (2-, 3-, or 4-) significantly impacts receptor binding. For example, TPMPA’s 4-position substitution confers selectivity for GABAC over GABAA receptors, whereas 3-substituted analogs may exhibit distinct affinity profiles .

Salt Forms : Dihydrochloride salts (e.g., 3-THP-pyridine diHCl) enhance aqueous solubility, critical for in vitro assays. Glutarate salts (as in Patent EP 2019/085598) may improve pharmacokinetic properties for therapeutic applications .

Research Implications and Challenges

- GABA Receptor Modulation : Structural similarities to TPMPA suggest that 3-(1,2,5,6-THP-3-yl)pyridine diHCl could serve as a GABAC receptor probe, though empirical data are needed to confirm activity .

- Synthetic Accessibility : American Elements lists analogs like 2-THP-pyridine diHCl as commercially available, enabling rapid SAR (structure-activity relationship) studies .

- Unresolved Questions : The pharmacological role of the dihydrochloride moiety versus other salts (e.g., glutarate) remains underexplored. Additionally, positional isomerism’s effect on off-target interactions (e.g., 5-HT receptors) requires validation .

Biological Activity

3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridine moiety fused to a pyridine ring, which contributes to its unique properties. The molecular formula is , indicating the presence of two hydrochloride ions associated with the base structure. This structural configuration is pivotal for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence enzyme activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter synthesis, particularly those related to the dopaminergic system. This inhibition can affect various neurological functions and has implications for treating disorders like Parkinson's disease.

- Receptor Interaction : It acts as a ligand for several receptors, including dopamine receptors. The binding affinity and selectivity of the compound can vary based on structural modifications.

Antiparasitic Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antiparasitic properties. For instance, modifications in the substituents on the pyridine ring can enhance activity against parasites like Plasmodium falciparum.

| Compound Variant | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|

| Base Compound | 0.010 | 27 |

| 4-Pyridyl Variant | 0.177 | 41 |

| Aryl Substituted | 0.048 | 70 |

This table summarizes the effective concentration (EC50) values and metabolic stability across different variants of tetrahydropyridine compounds, highlighting their potential in pharmaceutical applications .

Neuroprotective Effects

Studies have demonstrated neuroprotective effects attributed to this compound through modulation of oxidative stress pathways. By influencing gene expression related to apoptosis and cellular metabolism, it shows promise for neurodegenerative disease therapies.

Case Studies and Research Findings

-

Study on Neurotransmitter Modulation :

A study explored the effects of tetrahydropyridine derivatives on dopamine receptor activity. Results indicated that certain modifications significantly enhanced receptor binding affinity, suggesting potential applications in treating dopamine-related disorders . -

Antiparasitic Efficacy :

Another research effort focused on the antiparasitic activity of modified tetrahydropyridine compounds against P. falciparum. The study found that specific substitutions improved both efficacy and metabolic stability . -

Oxidative Stress Modulation :

Research examining the impact of this compound on oxidative stress revealed that it can upregulate antioxidant genes while downregulating pro-apoptotic factors in neuronal cells, indicating a protective role against cellular damage .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride, and how can purity be optimized?

- Methodological Answer :

- Step 1 : Start with the base compound (e.g., tetrahydropyridine derivatives) and employ a nucleophilic substitution or catalytic hydrogenation to introduce the pyridinyl moiety. For dihydrochloride formation, react the free base with HCl gas in anhydrous ethanol under nitrogen .

- Step 2 : Purify via recrystallization (e.g., using ethanol/ether mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Monitor purity with HPLC (C18 column, UV detection at 254 nm) .

- Example Data : A structurally similar compound, 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride, achieved >95% purity after recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DO or DMSO-d to confirm the tetrahydropyridine ring’s hydrogenation state and dihydrochloride protonation sites .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for CHN·2HCl ≈ 231.06 Da) .

- X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtained via slow evaporation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Binding Assays : Use radioligand displacement studies (e.g., H-labeled ligands) to assess affinity for nicotinic acetylcholine receptors (nAChRs), given structural similarity to tetrahydropyridine derivatives .

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict interactions with nAChR subtypes (α4β2 or α7). Compare results with known agonists like varenicline .

- Functional Assays : Measure intracellular Ca flux in HEK293 cells transfected with nAChR subunits to evaluate agonist/antagonist activity .

Q. What strategies address contradictory data in pharmacological activity studies (e.g., conflicting IC values)?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and ion concentrations (e.g., Ca/Mg) across labs .

- Meta-Analysis : Compare data from multiple studies (e.g., 2002–2022 literature in Bioinorganic Medicinal Chemistry) to identify outliers and contextualize variability in receptor subtypes or cell lines .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., chloro, methoxy groups) to isolate structural contributors to activity discrepancies .

Q. How can degradation pathways of this compound be analyzed under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at 0.1 M HCl/NaOH (40°C, 24 hrs) and analyze via LC-MS for breakdown products (e.g., pyridine ring oxidation) .

- Thermal stress : Heat solid samples to 80°C for 48 hrs, then assess stability via TGA/DSC .

- Waste Management : Degraded products must be neutralized and disposed via certified biohazard waste protocols to avoid environmental contamination .

Key Considerations for Experimental Design

- Safety Protocols : Handle dihydrochloride salts in fume hoods due to HCl release during decomposition .

- Data Reproducibility : Use validated reference standards (e.g., USP-grade reagents) and document batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for biological waste disposal and in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.